![molecular formula C13H18O B14444225 1,2,3,3a,4,6,7,8,9,9b-decahydro-5H-cyclopenta[a]naphthalen-5-one CAS No. 74585-67-4](/img/structure/B14444225.png)
1,2,3,3a,4,6,7,8,9,9b-decahydro-5H-cyclopenta[a]naphthalen-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,3a,4,6,7,8,9,9b-decahydro-5H-cyclopenta[a]naphthalen-5-one is a polycyclic organic compound It is characterized by its fused ring structure, which includes a cyclopentane ring fused to a naphthalene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,3a,4,6,7,8,9,9b-decahydro-5H-cyclopenta[a]naphthalen-5-one typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from simpler aromatic compounds, cyclization reactions can be used to form the polycyclic structure.
Hydrogenation: The reduction of double bonds in the naphthalene system to form the decahydro derivative.
Ketone Formation: Introduction of the ketone functional group through oxidation reactions.
Industrial Production Methods
Industrial production methods would likely involve large-scale versions of the laboratory synthesis, optimized for yield and cost-effectiveness. This could include:
Catalytic Hydrogenation: Using metal catalysts to facilitate the hydrogenation process.
Continuous Flow Reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1,2,3,3a,4,6,7,8,9,9b-decahydro-5H-cyclopenta[a]naphthalen-5-one can undergo various chemical reactions, including:
Oxidation: Conversion of the ketone to carboxylic acids or other oxidized products.
Reduction: Further reduction of the ketone to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Metal catalysts like palladium or platinum for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the production of materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 1,2,3,3a,4,6,7,8,9,9b-decahydro-5H-cyclopenta[a]naphthalen-5-one exerts its effects would depend on its specific interactions with molecular targets. This could involve:
Binding to Receptors: Interaction with specific receptors in biological systems.
Enzyme Inhibition or Activation: Modulating the activity of enzymes involved in metabolic pathways.
Signal Transduction Pathways: Affecting cellular signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
Decahydronaphthalene: A similar polycyclic compound with hydrogenated naphthalene rings.
Tetralin: Another hydrogenated derivative of naphthalene.
Cyclopentanone: A simpler ketone with a cyclopentane ring.
Properties
CAS No. |
74585-67-4 |
|---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1,2,3,3a,4,6,7,8,9,9b-decahydrocyclopenta[a]naphthalen-5-one |
InChI |
InChI=1S/C13H18O/c14-13-8-9-4-3-7-10(9)11-5-1-2-6-12(11)13/h9-10H,1-8H2 |
InChI Key |
FFLMRMFAGRJWIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3CCCC3CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



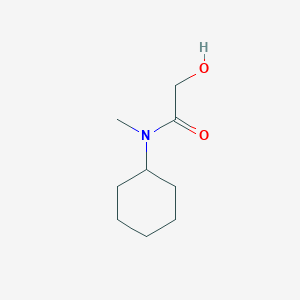

![{[(N-Heptanoyl-5-oxidanidyl-5-oxidanylidene-D-norvalyl)oxy]methyl}benzene](/img/structure/B14444171.png)
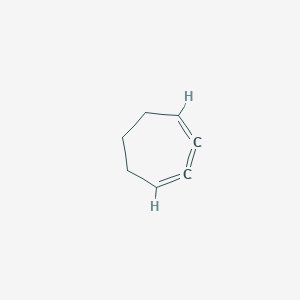


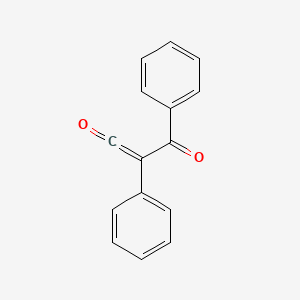


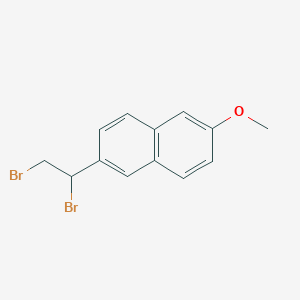
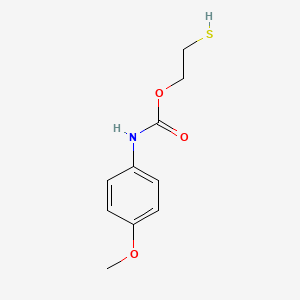
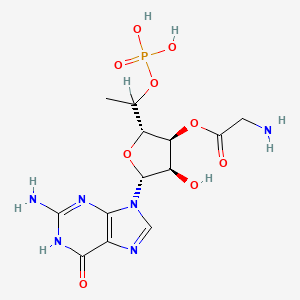
![Dimethyl[tris(trimethylsilyl)methyl]silyl trifluoroacetate](/img/structure/B14444221.png)
